

Best practices for rotating Isofetamid with other fungicide classes

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Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

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Technical Support Center: Best Practices for Isofetamid Rotation

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of **Isofetamid** and strategies for rotating it with other fungicide classes to mitigate the development of resistance.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving **Isofetamid** and its rotation partners.

Q1: We are observing reduced efficacy of **Isofetamid** against *Botrytis cinerea* in our strawberry field trials, despite following the recommended application rates. What could be the cause and how can we address it?

Possible Causes:

- Development of Fungicide Resistance: Continuous or improper use of a single-site fungicide like **Isofetamid** (FRAC Group 7) can lead to the selection of resistant fungal strains.^{[1][2]}
- Suboptimal Application Timing: Fungicides are most effective when applied preventatively, before disease establishment.^{[3][4]}

- **Poor Spray Coverage:** Inadequate coverage of the plant canopy can result in insufficient contact between the fungicide and the pathogen.

Troubleshooting Steps:

- **Confirm Resistance:**
 - Collect *Botrytis cinerea* isolates from the affected field.
 - Conduct an in-vitro fungicide sensitivity assay to determine the EC50 (Effective Concentration to inhibit 50% of growth) value of **Isofetamid** for your isolates.
 - Compare the EC50 values to a known sensitive baseline isolate. A significant increase in the EC50 value suggests the presence of resistant strains.
- **Implement a Robust Rotation Program:**
 - Immediately rotate to a fungicide with a different mode of action (i.e., a different FRAC group). Do not make more than two sequential applications of a Group 7 fungicide.[\[5\]](#)
 - For *Botrytis* control, consider rotating with fungicides from the following FRAC groups:
 - Group 9 (Anilino-pyrimidines): e.g., cyprodinil, pyrimethanil[\[6\]](#)
 - Group 11 (QoIs): e.g., azoxystrobin, pyraclostrobin (often in pre-mixes)[\[7\]](#)[\[8\]](#)
 - Group 12 (Phenylpyrroles): e.g., fludioxonil[\[1\]](#)
 - Group M (Multi-site activity): e.g., captan, chlorothalonil. These are excellent rotation partners with a low risk of resistance development.[\[1\]](#)[\[8\]](#)[\[9\]](#)
 - Tank-mixing **Isofetamid** with a multi-site fungicide can also be an effective resistance management strategy.[\[1\]](#)[\[10\]](#)
- **Optimize Application:**
 - Review your spray protocol to ensure thorough coverage of the flowers and fruit, which are the primary infection sites for *Botrytis*.

- Apply fungicides preventatively, especially before anticipated periods of high humidity and rainfall that favor disease development.

Q2: We are designing a fungicide program for a new research plot to evaluate the control of Sclerotinia stem rot in oilseed rape. How should we incorporate **Isofetamid** to minimize the risk of resistance from the outset?

Best Practices for a Proactive Resistance Management Program:

- Start with a Multi-Site Fungicide: Begin the spray program with a multi-site fungicide to reduce the initial pathogen population without exerting strong selection pressure for resistance.[\[11\]](#)
- Strategic Use of **Isofetamid**:
 - Apply **Isofetamid** during the critical flowering period when the crop is most susceptible to Sclerotinia infection.[\[12\]](#)
 - Limit the number of **Isofetamid** (FRAC Group 7) applications to a maximum of two per season.
- Rotate with Different Modes of Action:
 - Alternate **Isofetamid** with fungicides from different FRAC groups effective against Sclerotinia. Suitable rotation partners include:
 - Group 3 (DMIs - Demethylation Inhibitors): e.g., prothioconazole, tebuconazole[\[7\]](#)[\[12\]](#)
 - Group 11 (QoIs - Quinone outside Inhibitors): e.g., azoxystrobin, pyraclostrobin[\[7\]](#)
 - Group 12 (Phenylpyrroles): e.g., fludioxonil[\[7\]](#)
- Utilize Pre-mixed Products: Consider using pre-mixed fungicides that combine active ingredients from different FRAC groups, such as **Isofetamid** + tebuconazole.[\[5\]](#)[\[13\]](#) This can simplify the rotation program and provide a broader spectrum of activity.

Frequently Asked Questions (FAQs)

Q: What is the mode of action of **Isofetamid**?

A: **Isofetamid** is a Succinate Dehydrogenase Inhibitor (SDHI) and belongs to FRAC Group 7. It works by inhibiting the succinate dehydrogenase enzyme, which is a key component of the mitochondrial respiratory chain in fungi. This disruption of cellular respiration effectively stops energy production in the fungal cells, leading to their death.^[7]

Q: Why is it important to rotate fungicides?

A: Rotating fungicides with different modes of action is a critical resistance management strategy.^{[1][10]} Continuous use of a fungicide with a single mode of action can lead to the selection and proliferation of fungal strains that are naturally resistant to that specific mode of action. Over time, this can render the fungicide ineffective.^[1] By rotating fungicides, you expose the fungal population to different lethal mechanisms, making it much more difficult for resistance to develop.

Q: How do I identify the mode of action of a fungicide?

A: The mode of action is indicated by the FRAC (Fungicide Resistance Action Committee) code, which is typically found on the product label. Fungicides with the same FRAC number have the same mode of action and should not be used in succession in a rotation program.^[14]

Q: Can **Isofetamid** be tank-mixed with other fungicides?

A: Yes, **Isofetamid** can be tank-mixed with other fungicides. Tank-mixing with a multi-site fungicide (FRAC Group M) is a recommended practice for resistance management.^{[1][10]} However, it is crucial to always check the product labels for compatibility before mixing.^[15] A jar test is also recommended to ensure physical compatibility of the products before mixing them in the spray tank.^[15]

Q: Is **Isofetamid** effective against fungal strains that are resistant to other SDHI fungicides?

A: Yes, **Isofetamid** has a unique molecular structure that allows it to remain effective against many fungal isolates that have developed resistance to other SDHI fungicides.

Data Presentation

Table 1: Fungicide Classes for Rotation with **Isfetamid** (FRAC Group 7) for Key Pathogens

Pathogen	Fungicide Class (FRAC Group)	Example Active Ingredients	Efficacy
Botrytis cinerea	Anilinopyrimidines (9)	cyprodinil, pyrimethanil	Good to Excellent
Phenylpyrroles (12)	fludioxonil	Excellent	Good to Excellent
Quinone outside Inhibitors (QoIs) (11)	azoxystrobin, pyraclostrobin	Good to Excellent	
Multi-site (M)	captan, chlorothalonil	Good	
Sclerotinia sclerotiorum	Demethylation Inhibitors (DMIs) (3)	prothioconazole, tebuconazole	Good to Excellent
Quinone outside Inhibitors (QoIs) (11)	boscalid, pyraclostrobin	Good to Excellent	Excellent
Phenylpyrroles (12)	fludioxonil	Excellent	
Dollar Spot	Demethylation Inhibitors (DMIs) (3)	tebuconazole, propiconazole	
(in turfgrass)	Dicarboximides (2)	iprodione	Good
Multi-site (M)	chlorothalonil	Good	

Efficacy ratings are generalized based on available literature and can vary depending on environmental conditions, disease pressure, and local pathogen populations.

Experimental Protocols

Protocol 1: In-Vitro Fungicide Sensitivity Assay for Botrytis cinerea

Objective: To determine the EC50 value of **Isfetamid** for Botrytis cinerea isolates.

Materials:

- Potato Dextrose Agar (PDA)

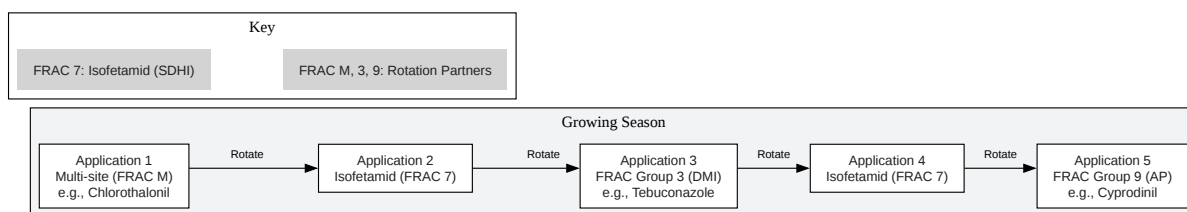
- Technical grade **Isofetamid**
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (90 mm)
- Botrytis cinerea isolates
- Sterile cork borer (5 mm)
- Incubator

Methodology:

- Stock Solution Preparation: Prepare a 10,000 ppm stock solution of **Isofetamid** in DMSO.
- Media Amendment:
 - Autoclave PDA and cool it to 50-55°C in a water bath.
 - Add the appropriate volume of the **Isofetamid** stock solution to the molten PDA to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 100 ppm. The final concentration of DMSO in the media should not exceed 1%.
 - Pour the amended PDA into sterile petri dishes.
- Inoculation:
 - From a 7-day-old culture of a Botrytis cinerea isolate, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).
- Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days.
- Data Collection:
 - Measure the colony diameter in two perpendicular directions for each plate.

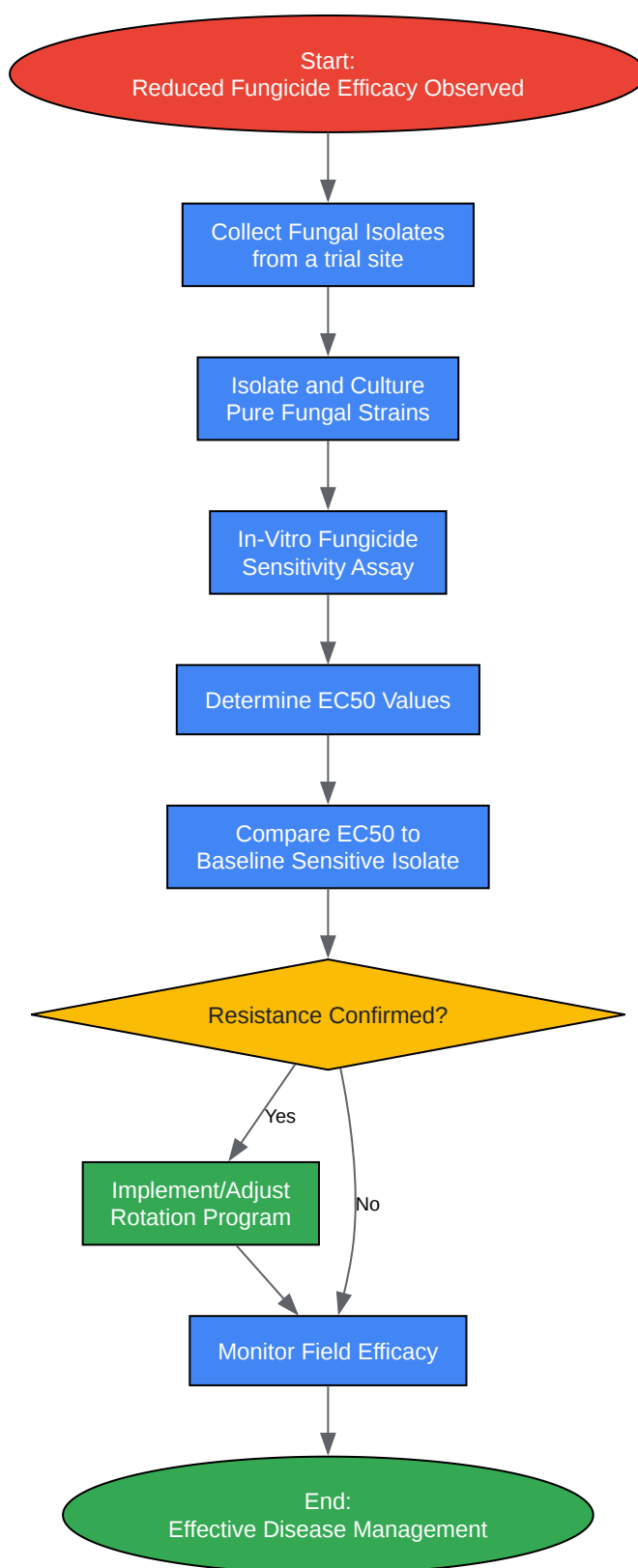
- Calculate the average diameter and subtract the diameter of the initial mycelial plug.
- Calculate the percentage of mycelial growth inhibition relative to the control (0 ppm **Isofetamid**).
- Data Analysis:
 - Use probit analysis to regress the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value.

Visualizations



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Caption: A logical workflow for a fungicide rotation program to manage resistance.



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Caption: An experimental workflow for troubleshooting fungicide resistance.

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